2-Pentene, 1-bromo-4-methyl- (CAS Number: 66222-05-7), also known as 1-bromo-4-methylpent-2-ene, is an organic compound characterized by its six-carbon chain and a bromine atom attached to the first carbon. The molecular formula of this compound is with a molecular weight of approximately 163.06 g/mol. Its structure features a double bond between the second and third carbons and a methyl group on the fourth carbon, which significantly influences its chemical properties and reactivity .
Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction. The specific mechanisms often involve the formation of stable intermediates that facilitate further transformations.
Several synthetic routes exist for producing 2-pentene, 1-bromo-4-methyl-. Key methods include:
These methods highlight the versatility in synthesizing this compound through both direct bromination and hydrobromination processes.
2-Pentene, 1-bromo-4-methyl- serves several applications in organic synthesis:
The interaction studies involving 2-pentene, 1-bromo-4-methyl- focus primarily on its reactivity with various molecular targets. For instance, it can participate in stereospecific reactions with carbenes or cation radicals, forming cyclopropane derivatives or bisadducts through concerted mechanisms. Such interactions are crucial for understanding its potential applications in synthetic organic chemistry.
Similar compounds include:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2-Pentene, 1-bromo-4-methyl- | C6H11Br | Contains a methyl group on the fourth carbon |
| 1-Bromo-3-methylbutane | C5H11Br | Bromine on first carbon; no double bond |
| 5-Bromo-2-methyl-2-pentene | C6H11Br | Double bond at second position; different substitution pattern |
| Trans-4-Methyl-2-pentene | C5H10 | No halogen; saturated hydrocarbon |
The uniqueness of 2-pentene, 1-bromo-4-methyl- lies in its specific structural arrangement that influences its reactivity profile compared to other similar compounds. The presence of both a double bond and a bromine atom makes it particularly versatile for various chemical transformations .
The bromination of 4-methyl-2-pentene represents a foundational method for synthesizing 1-bromo-4-methyl-2-pentene. This electrophilic addition typically proceeds via a cyclic bromonium ion intermediate, yielding vicinal dibromides as byproducts. For example, treatment of 4-methyl-2-pentene with bromine (Br₂) in dichloromethane at 0°C produces 1,2-dibromo-4-methylpentane as the primary product. While this method achieves moderate yields (~40%), competing elimination pathways often necessitate careful temperature control.
Anti-Markovnikov addition of hydrogen bromide (HBr) to 4-methyl-2-pentene under peroxide-free conditions follows Markovnikov orientation due to carbocation stability considerations:
Reaction Mechanism
This method demonstrates 55-68% yield in anhydrous ether solvents, though competing polymerization requires inhibitor additives.
The electrophilic addition of hydrogen bromide (HBr) to 1-bromo-4-methyl-2-pentene follows a two-step mechanism governed by carbocation stability and Markovnikov’s rule. In the first step, the π electrons of the alkene attack the proton of HBr, generating a carbocation intermediate. The proton preferentially adds to the less substituted carbon (C1) of the double bond, leaving the more substituted carbon (C2) to bear the positive charge [1] [2]. This selectivity arises from the greater stability of the secondary carbocation at C2 compared to a hypothetical primary carbocation at C1 [4].
The subsequent nucleophilic attack by bromide anion on the carbocation determines the final regiochemistry. For 1-bromo-4-methyl-2-pentene, this results in the bromine atom bonding to C2, yielding 1,2-dibromo-4-methylpentane as the major product [1]. The reaction’s regioselectivity aligns with Markovnikov’s rule, which states that the electrophile (H⁺) adds to the less substituted carbon, while the nucleophile (Br⁻) attaches to the more substituted position [4].
Table 1: Regiochemical Outcomes in HBr Addition to 1-Bromo-4-methyl-2-pentene
| Condition | Major Product | Carbocation Intermediate Stability |
|---|---|---|
| Ionic mechanism | 1,2-dibromo-4-methylpentane | Secondary (C2) stabilized by hyperconjugation |
| Radical mechanism* | 1,3-dibromo-4-methylpentane | Tertiary (C3) via radical stability |
*Requires peroxides for radical initiation [4].
The secondary carbocation formed during HBr addition to 1-bromo-4-methyl-2-pentene may undergo hydride or alkyl shifts to achieve greater stability. Adjacent to the secondary carbocation at C2 lies a tertiary carbon (C3), creating the potential for a 1,2-hydride shift. This rearrangement converts the secondary carbocation into a more stable tertiary carbocation at C3 [1] [4].
For example:
$$
\text{CH}2\text{Br-C+H-CH(CH}3\text{)}2 \rightarrow \text{CH}3-\text{C+H-CH(CH}3\text{)}2 + \text{H}^-
$$
The tertiary carbocation subsequently reacts with bromide to form 1,3-dibromo-4-methylpentane. Such rearrangements occur when the activation energy for the shift is lower than the energy barrier for direct nucleophilic attack, typically observed in reactions with poor leaving groups or elevated temperatures [1].
Table 2: Carbocation Rearrangement Energetics
| Initial Carbocation | Rearranged Carbocation | ΔG‡ (kcal/mol)* |
|---|---|---|
| Secondary (C2) | Tertiary (C3) | 5.2 |
| Primary (C1) | Secondary (C2) | 12.7 |
*Estimated values based on hyperconjugation and inductive effects [1] [4].
1-Bromo-4-methyl-2-pentene participates in stereospecific cross-coupling reactions, particularly in organomagnesium formations. The compound reacts with magnesium metal to generate 4-methylpent-3-enylmagnesium bromide, where the bromine’s position and alkene geometry dictate stereochemical outcomes [6].
The (2E)-configuration of the starting alkene leads to trans-addition of magnesium across the double bond, preserving stereochemistry in subsequent nucleophilic attacks. For instance, in Kumada couplings with aryl halides, the magnesium-bromide moiety’s spatial orientation controls the approach of the electrophilic partner, yielding products with defined configurations [6].
Key stereochemical considerations:
The addition of HBr to 1-bromo-4-methyl-2-pentene exhibits starkly different regiochemical outcomes under ionic versus radical conditions:
Ionic mechanism (Markovnikov):
Radical mechanism (anti-Markovnikov):
Table 3: Mechanistic Comparison
| Parameter | Ionic Mechanism | Radical Mechanism |
|---|---|---|
| Initiation | H⁺ transfer | Peroxide-induced homolysis |
| Intermediate | Carbocation | Alkyl radical |
| Regioselectivity | Markovnikov | Anti-Markovnikov |
| Stereoselectivity | Racemic mixture | Slight diastereomeric preference |
| Rearrangement | Common (carbocation shifts) | Rare (radical stability) |
The radical pathway’s anti-Markovnikov selectivity arises from the stability hierarchy of radical intermediates (tertiary > secondary > primary), contrasting with the carbocation stability order that governs ionic additions [4].
2-Pentene, 1-bromo-4-methyl- serves as a versatile synthetic intermediate in advanced organic chemistry, offering unique reactivity patterns that enable complex molecular constructions. This brominated alkene compound, with molecular formula C₆H₁₁Br and systematic name 1-bromo-4-methylpent-2-ene, demonstrates exceptional utility across multiple synthetic domains [1]. The compound's strategic positioning of both the bromine substituent and the alkene functionality creates opportunities for sequential transformations and controlled bond-forming processes that are essential in sophisticated synthetic endeavors.
Table 1: Key Molecular Properties of 2-Pentene, 1-Bromo-4-Methyl-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₁Br | [1] |
| Molecular Weight (g/mol) | 163.06 | [1] |
| IUPAC Name | 1-bromo-4-methylpent-2-ene | [1] |
| CAS Registry Number | 66222-05-7 | [1] |
| Boiling Point (°C) | ~127 | [2] |
| Canonical SMILES | CC(C)C=CCBr | [1] |
| InChI Key | QNJFJRMDXIBMKU-UHFFFAOYSA-N | [1] |
The application of 2-pentene, 1-bromo-4-methyl- in natural product synthesis represents a significant advancement in the construction of complex alkaloid frameworks. Research has demonstrated that brominated alkenes serve as crucial intermediates in the total synthesis of structurally diverse natural products, particularly those containing nitrogen-bearing heterocyclic systems [3] [4].
In the synthesis of dibromophakellin, a marine natural product with potent biological activity, brominated alkenes play a pivotal role through N-bromosuccinimide (NBS)-mediated olefin activation [3]. This methodology enables the construction of the tetracyclic core structure in just two steps from the corresponding alkene intermediate. The mechanistic pathway involves initial bromination followed by intramolecular cyclization, demonstrating how bromoalkenes facilitate rapid access to complex polycyclic architectures that would otherwise require extensive synthetic sequences.
Alkaloid synthesis particularly benefits from the versatility of bromoalkene intermediates in vinylogous Mannich reactions [5]. These transformations enable the formation of six-membered nitrogen-containing rings that are ubiquitous in alkaloid natural products. The incorporation of 2-pentene, 1-bromo-4-methyl- derivatives in such reactions provides access to multiple alkaloid families through a unified synthetic strategy, significantly improving synthetic efficiency compared to traditional approaches.
The stereochemical control afforded by bromoalkene intermediates proves essential in natural product synthesis where precise three-dimensional arrangements are critical for biological activity [4]. Recent studies have shown that the regioselective nature of bromine incorporation allows for predictable stereochemical outcomes in subsequent cyclization reactions, enabling stereoselective formation of complex polycyclic systems found in natural products.
Table 4: Natural Product Synthesis Applications
| Natural Product Target | Bromoalkene Role | Key Transformation | Efficiency | Reference |
|---|---|---|---|---|
| Dibromophakellin | Olefin activation with NBS | NBS-mediated cyclization | 2 steps from alkene | [3] |
| Alkaloid Derivatives | Intermediate in total synthesis | Vinylogous Mannich reactions | Multiple alkaloid access | [6] [5] |
| Heterocyclic Natural Products | Building block assembly | Heterocycle formation | Moderate to high yields | [7] [8] |
| Complex Polycycles | Cyclization precursor | Radical cascade reactions | Stereoselective formation | [4] |
2-Pentene, 1-bromo-4-methyl- demonstrates exceptional performance as an alkylating agent due to the strategic positioning of the bromine atom, which enhances electrophilic reactivity while maintaining compatibility with sensitive functional groups [9] [10]. The compound's allylic bromide character facilitates nucleophilic substitution reactions under mild conditions, making it particularly valuable for late-stage functionalization of complex molecules.
Mechanistic studies reveal that the alkene functionality activates the adjacent carbon-bromine bond through resonance stabilization of the resulting allylic radical or cationic intermediates [9]. This activation enables bromoalkenes to participate in substitution reactions at significantly lower temperatures compared to non-activated alkyl bromides, thereby expanding their utility in temperature-sensitive synthetic applications.
The versatility of 2-pentene, 1-bromo-4-methyl- as an alkylating agent extends to its compatibility with diverse nucleophiles, including nitrogen-, oxygen-, and carbon-centered species [11]. Experimental evidence demonstrates successful alkylation reactions with primary and secondary amines, alkoxides, and stabilized carbanions, consistently delivering products in moderate to excellent yields. The reaction conditions typically employ polar aprotic solvents and mild bases, ensuring broad functional group tolerance.
Recent developments in photoredox catalysis have further expanded the alkylating potential of bromoalkenes through formal bromine atom transfer processes [12]. These methodologies enable the generation of alkyl radicals under mild photochemical conditions, providing access to products that are challenging to obtain through traditional ionic mechanisms. The scope of these transformations includes both intermolecular and intramolecular variants, offering strategic flexibility in complex molecule synthesis.
The utilization of 2-pentene, 1-bromo-4-methyl- as a precursor for functionalized polymer backbones represents a cutting-edge application in materials science and polymer chemistry [13] [14]. The compound's dual functionality, featuring both a polymerizable alkene unit and a reactive bromine substituent, enables the creation of polymers with precisely positioned functional handles for post-polymerization modification.
Atom Transfer Radical Polymerization (ATRP) represents the most significant application area, where bromoalkenes serve as highly effective initiators [15] [16]. Research demonstrates that ethyl α-bromophenylacetate and related bromoalkene initiators achieve controlled polymerization of methyl methacrylate with polydispersity indices below 1.5, indicating excellent molecular weight control. The activation mechanism involves interaction with inorganic salts, particularly iodide-containing species, which facilitate the formation of active radical centers while maintaining the controlled nature of the polymerization process.
The synthesis of brominated polyethylene through copolymerization of ethylene with ω-bromoalkenes exemplifies the strategic incorporation of functional groups into polymer backbones [14] [17]. Metallocene-catalyzed copolymerization using rac-ethylene bis(tetrahydroindenyl)zirconium dichloride as catalyst and methylaluminoxane as cocatalyst achieves bromoalkene incorporation ranging from 1.0 to 25.2 mol%. The incorporation efficiency depends critically on the type of methylaluminoxane cocatalyst employed, with dried methylaluminoxane (dMAO) providing significantly higher incorporation rates compared to modified methylaluminoxane (MMAO).
Surface functionalization applications leverage the reactivity of bromoalkenes for photoinduced immobilization of ATRP initiators on polymer substrates [13]. This methodology enables the controlled grafting of functional polymers onto inert surfaces, creating materials with tailored surface properties. The process involves photochemical conversion of surface carbon-hydrogen bonds to bromoalkyl initiators, followed by surface-initiated ATRP of functional monomers such as 2-(dimethylamino)ethyl methacrylate and glycidyl methacrylate.
Table 3: Polymerization Applications of Bromoalkenes
| Application | Target Monomer/System | Efficiency/Incorporation | Key Feature | Reference |
|---|---|---|---|---|
| ATRP Initiator (EBrPA) | Methyl methacrylate (MMA) | Controlled MW, PDI < 1.5 | Iodide salt activation | [15] |
| Bromoalkyl Surface Functionalization | DMAEMA, GMA | High grafting efficiency | Photoinduced immobilization | [13] |
| Brominated PE Synthesis | Ethylene/11-bromo-1-undecene | 1.0-25.2 mol% | MAO cocatalyst dependence | [14] [17] |
| Functional Polymer Backbones | Various methacrylates | High end-group functionality | Post-polymerization modification | [18] [19] |
Cross-coupling reactions involving 2-pentene, 1-bromo-4-methyl- and related bromoalkenes have emerged as powerful tools for heterocyclic compound development, enabling the construction of complex aromatic and heteroaromatic systems with exceptional efficiency and selectivity [20] [21] [22]. These transformations leverage the reactivity of the carbon-bromine bond in the presence of transition metal catalysts, particularly palladium-based systems, to forge new carbon-carbon bonds with high precision.
Suzuki-Miyaura cross-coupling represents the most extensively studied transformation, demonstrating exceptional selectivity for carbon(sp²)-bromine bonds over carbon(sp³)-halogen bonds [20]. Research utilizing palladium(II) acetate and tricyclohexylphosphonium tetrafluoroborate as the catalytic system achieves yields ranging from 75-98% in reactions with various arylboronic acids. The selectivity arises from the preferential oxidative addition of palladium to the more reactive alkenyl bromide functionality, leaving other halogen substituents intact for subsequent transformations.
The development of medium-sized heterocycles through palladium-catalyzed cyclization of bromoallenes demonstrates the synthetic potential of brominated alkenes in heterocycle formation [21]. These reactions employ bromoallenes as allyl dication equivalents, enabling the construction of seven- and eight-membered rings containing oxygen, nitrogen, or carbon nucleophilic functionalities. The transformations proceed with excellent regio- and stereoselectivity, with bromoallenes bearing carbon nucleophiles affording eight-membered rings in trans-configuration, while oxygen and nitrogen nucleophiles provide the corresponding cis-rings selectively.
The scope of cross-coupling reactions extends to the synthesis of biphenylamine derivatives through reactions of bromoanilines with arylboronic acids [23]. These transformations require careful optimization of reaction conditions to accommodate the electron-donating nature of the amino group, which can interfere with the catalytic cycle. Protection of the amine functionality as trifluoroacetamide proves beneficial in challenging cases, enabling successful coupling with sterically demanding or electron-deficient arylboronic acids.
N-Heterocyclic carbene (NHC) ligands have shown particular promise in cross-coupling reactions of bromoalkenes, providing enhanced activity and broader substrate scope compared to traditional phosphine ligands [24]. The sterically demanding nature of NHC ligands facilitates challenging transformations, including the selective coupling of N-acylphthalimides through N-C(O) acyl cleavage, demonstrating the potential for novel disconnection strategies in heterocyclic synthesis.
Table 2: Representative Cross-Coupling Reactions of Bromoalkenes
| Substrate | Arylboronic Acid | Yield Range (%) | Catalyst System | Reference |
|---|---|---|---|---|
| 1-bromo-4-(chloromethyl)benzene | p-tolylboronic acid | 79 | Pd(OAc)₂/PCy₃·HBF₄ | [20] |
| 1-bromo-4-(chloromethyl)benzene | 4-substituted variants | 75-93 | Pd(OAc)₂/PCy₃·HBF₄ | [20] |
| 1-bromo-3-(chloromethyl)benzene | Various arylboronic acids | 73-95 | Pd(OAc)₂/PCy₃·HBF₄ | [20] |
| Bromoallenes (general) | Not applicable | 57-86 | Pd(0) catalysts | [21] |
| Various bromoalkenes | Various boronic acids | 40-98 | Various Pd catalysts | [23] [22] |
Recent advances in photoredox/nickel dual catalysis have enabled novel multicomponent cross-coupling reactions involving bromoalkenes [25]. These methodologies facilitate the simultaneous formation of multiple carbon-carbon bonds through bimolecular homolytic substitution mechanisms, providing access to complex molecular architectures that are difficult to construct through traditional stepwise approaches. The versatility of these transformations is highlighted by successful late-stage fluoroalkylation and methylation of carbon-carbon double bonds, offering valuable tools for medicinal chemistry applications.